Deoxy-Didroartemisinin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

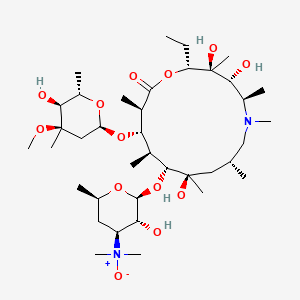

Deoxy-Didroartemisinin is a derivative of Artemisinin . Artemisinin, also known as dihydroqinghaosu, artenimol or DHA, is a drug used to treat malaria . It is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .

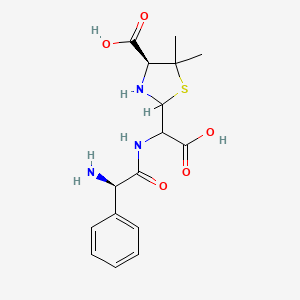

Molecular Structure Analysis

Artemisinins, including Deoxy-Didroartemisinin, have a sesquiterpene lactone structure . Their anti-microbial action relates to a characteristic endoperoxide moiety . The precise molecular structure of Deoxy-Didroartemisinin is not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Microbial and Mammalian Metabolism

- Deoxoartemisinin has been studied for its metabolism in microbial and mammalian systems, aiding future drug development. Three microbial metabolites and two rat plasma metabolites of deoxoartemisinin were identified, indicating its metabolic versatility and potential for varied biological activities (Khalifa et al., 1995).

Synthesis and Antimalarial Activity

- Research has focused on synthesizing deoxoartemisinin derivatives to enhance antimalarial activities. Studies found that certain derivatives were significantly more potent than artemisinin, a related compound, against drug-resistant strains of malaria (Ma et al., 2000).

Biogenesis of Novel Deoxysugars

- Deoxysugars, including deoxoartemisinin, play crucial roles in biological activities and have been extensively studied for their biosynthesis mechanisms. Understanding these mechanisms can offer insights into developing novel therapeutics (Liu & Thorson, 1994).

Impact on Cellular Processes

- Studies have shown that certain deoxy derivatives, like 14-deoxy-11,12-didehydroandrographolide, can induce cytotoxic effects by regulating genes associated with cell cycle arrest and inhibiting cell proliferation, demonstrating potential in cancer therapy (Tan et al., 2012).

DNA Sequencing Improvements

- Deoxy derivatives have been utilized to improve DNA sequencing methods. For example, deoxy-7-deazaguanosine triphosphate has been used in the dideoxy chain termination method, enhancing the sequencing of high GC content DNA (Mizusawa et al., 1986).

Stability and Decomposition Studies

- The stability of deoxoartemisinin under various conditions has been investigated, which is crucial for its effectiveness and storage. These studies include the stability of related compounds like dihydroartemisinin in different media, indicating how conditions like temperature and pH affect its efficacy (Parapini et al., 2015).

Anti-Biofilm Activity

- Deoxy derivatives, such as 14-deoxy-11,12-didehydroandrographolide, have shown significant anti-biofilm activity against bacteria like Pseudomonas aeruginosa. This highlights the potential of deoxoartemisinin derivatives in treating bacterial infections and inhibiting biofilm development (Majumdar et al., 2019).

Microbial Transformation

- Research into the microbial transformation of artemisinin by Aspergillus terreus led to the creation of 1-deoxyartemisinin and 4α-hydroxy-1-deoxyartemisinin, demonstrating the potential for producing novel derivatives via microbial methods (Yu et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

112419-27-9 |

|---|---|

Produktname |

Deoxy-Didroartemisinin |

Molekularformel |

C15H24O4 |

Molekulargewicht |

268.36 |

Aussehen |

White Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(3R,3aS,3a1R,6R,6aS,9S,10aR)-3,6,9-trimethyldecahydro-2H-3a1,9-epoxyoxepino[4,3,2-ij]isochromen-2-ol. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

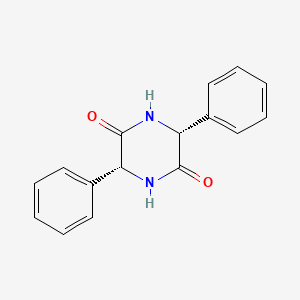

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)